Hsd17B13-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-18 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-18 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically starts with the preparation of a substituted phenol, which is then subjected to various reactions such as alkylation, acylation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
Hsd17B13-IN-18 has several scientific research applications, including:
Chemistry: The compound is used as a tool to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Researchers use this compound to investigate the biological functions of HSD17B13 in liver cells and its involvement in liver diseases.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of NAFLD and NASH. It has shown promise in reducing liver inflammation and fibrosis in preclinical studies.
Industry: This compound is used in the development of new drugs targeting HSD17B13 and related pathways.
Mechanism of Action
Hsd17B13-IN-18 exerts its effects by selectively inhibiting the enzymatic activity of HSD17B13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition leads to a reduction in lipid droplet formation and accumulation in liver cells, thereby mitigating liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and the modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Hsd17B13-IN-18 is unique in its high selectivity and potency as an HSD17B13 inhibitor. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as:
BI-3231: Another potent and selective HSD17B13 inhibitor with similar therapeutic potential.
HSD17B12 inhibitors: Compounds that inhibit hydroxysteroid 17-beta dehydrogenase 12, which has different biological functions and therapeutic applications.
Compared to these similar compounds, this compound stands out due to its specific targeting of HSD17B13 and its demonstrated efficacy in preclinical models of liver disease .
Properties
Molecular Formula |
C21H19ClN2O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
OWIMHUADAJLNKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.